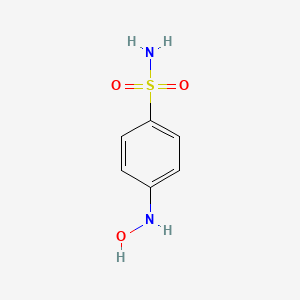

4-(Hydroxyamino)benzenesulfonamide

描述

4-(Hydroxyamino)benzenesulfonamide is a sulfonamide derivative characterized by a hydroxyamino (-NHOH) substituent at the para position of the benzene ring. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. While direct references to this compound are absent in the provided evidence, structurally related compounds with sulfonamide backbones and varying substituents (e.g., amino, halogen, quinazolinone) are extensively documented.

属性

IUPAC Name |

4-(hydroxyamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGHCFNZJKVXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236570 | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-67-8 | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYLAMINOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4V4XM89FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Sulfonyl Chloride Intermediate Synthesis

A widely adopted method involves synthesizing 4-substituted benzenesulfonyl chlorides as intermediates. As described in US Patent 4,874,894, substituted benzenes react with phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) to yield sulfonyl chlorides. For example:

Key parameters include:

The sulfonyl chloride is subsequently aminated using ammonium hydroxide (NH₄OH) to form the sulfonamide. For this compound, introducing the hydroxylamine (-NHOH) group requires additional steps, such as nitration followed by controlled reduction.

Direct Substitution of Para-Substituents

Nucleophilic Aromatic Substitution

Replacing a para-leaving group (e.g., chloride) with hydroxylamine is a viable route. Chinese Patent CN110256304A demonstrates this approach for synthesizing 4-hydrazinobenzenesulfonamide hydrochloride, where hydrazine hydrate substitutes a chloro group under high-pressure conditions. Adapting this method for hydroxylamine substitution involves:

Optimization Insights

-

Higher NH₂OH equivalents improve substitution efficiency but may increase side reactions.

-

Pressure and temperature critically influence reaction kinetics. For instance, yields drop to 66.2% under ambient pressure compared to 97.5% at 1.0 MPa.

Reduction of Nitro Precursors

Nitro Group Reduction to Hydroxylamine

4-Nitrobenzenesulfonamide can be reduced to the hydroxylamine derivative using selective reducing agents. While typical nitro reductions yield amines, hydroxylamine intermediates are accessible via partial reduction.

Proposed Pathway

Potential Reagents :

-

Zinc (Zn) in acetic acid (HOAc)

-

Catalytic hydrogenation with palladium (Pd) or platinum (Pt) under controlled H₂ pressure.

Challenges :

-

Over-reduction to the amine (-NH₂) must be mitigated.

-

Reaction monitoring (e.g., TLC, HPLC) is essential to terminate reduction at the hydroxylamine stage.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Direct substitution under high pressure offers the highest yields and purity, making it preferable for industrial applications.

-

Sulfonyl chloride routes require multi-step synthesis but benefit from established infrastructure.

Purification and Characterization

Workup Procedures

化学反应分析

Types of Reactions: 4-(Hydroxyamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

科学研究应用

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors of these enzymes have been explored for their therapeutic potential in various diseases, including cancer.

- Mechanistic Studies : Recent studies have demonstrated that compounds derived from 4-(hydroxyamino)benzenesulfonamide exhibit potent inhibitory activity against human carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. For instance, certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a high selectivity for this isoform over others like CA II .

- Anticancer Activity : These compounds have also been evaluated for their anti-proliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, some derivatives displayed significant inhibition at concentrations as low as 1.52–6.31 μM, with selectivity ratios favoring cancer cells over normal cells .

Antibacterial Properties

The antibacterial activity of this compound derivatives has been extensively studied.

- Inhibition Studies : Compounds have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. For example, certain derivatives exhibited up to 80% inhibition of bacterial growth at concentrations of 50 μg/mL .

- Anti-biofilm Activity : In addition to direct antibacterial effects, these compounds have demonstrated significant anti-biofilm activity, which is crucial in treating chronic infections where biofilm formation poses a challenge .

Therapeutic Applications in Inflammatory Disorders

Several studies have highlighted the potential of this compound derivatives in treating inflammatory conditions.

- Mechanism of Action : The compounds are believed to mitigate inflammation by inhibiting pathways associated with immune system activation. This includes potential applications in diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD) .

- Patent Insights : Recent patents have outlined the use of specific sulfonamide derivatives for treating autoimmune disorders and conditions characterized by excessive inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves complex organic reactions aimed at optimizing their pharmacological properties.

- Medicinal Chemistry Optimization : Research has focused on modifying the structural components of these compounds to enhance their potency and selectivity against target enzymes like carbonic anhydrases. For instance, variations in substituents on the benzene ring have been systematically explored to improve binding affinity and biological activity .

Case Studies

Several case studies exemplify the successful application of this compound derivatives:

作用机制

The mechanism of action of 4-(Hydroxyamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its potential therapeutic effects. The hydroxyamino group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .

相似化合物的比较

Comparison with Structurally Similar Sulfonamide Derivatives

Cytotoxic Activity

Several sulfonamide derivatives exhibit cytotoxicity against cancer cell lines. For example:

- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) showed IC₅₀ = 90 μg/mL against MCF-7 and HCT116 cells .

- Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) demonstrated enhanced potency (IC₅₀ = 35 μg/mL) against the same lines .

These compounds share a sulfonamide core with substituted indole and pyrimidine/isoxazole moieties, highlighting the importance of halogenated aromatic groups for cytotoxic efficacy.

Antimicrobial Activity

Antimicrobial potency varies with substituent type:

- Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and Compound 18 were highly effective against bacterial strains, likely due to the chloro-benzoyl group enhancing membrane penetration .

- Schiff base derivatives like (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide showed broad-spectrum activity, attributed to the azomethine linkage (-CH=N-) enabling metal chelation and enzyme inhibition .

Anti-inflammatory and Analgesic Activity

Quinazolinone-sulfonamide hybrids exhibit notable anti-inflammatory effects:

- Compound A (4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide) surpassed diclofenac in activity, while Compound C (N-acetyl derivative) showed higher efficacy than Compound A .

- Molecular docking studies suggest these compounds inhibit cyclooxygenase (COX) enzymes, similar to indomethacin .

Structural and Functional Group Analysis

Key Observations :

- Halogenation : Chloro or bromo substituents enhance cytotoxicity and antimicrobial activity by increasing lipophilicity and target binding .

- Heterocyclic Moieties: Pyrimidine, isoxazole, or quinazolinone groups improve pharmacokinetic profiles and selectivity .

- Schiff Bases : Azomethine linkages enable metal chelation, broadening applications in anticancer and antimicrobial drug design .

Pharmacological Mechanisms and Innovations

- Enzyme Inhibition: Sulfonamides like 4-(aminomethyl)benzenesulfonamide inhibit carbonic anhydrase isoforms, relevant for glaucoma and cancer therapy .

- Nootropic Potential: Quinazolinone derivatives (e.g., Compound B) exhibit Pa < 0.5 for nootropic activity in computational models, suggesting CNS applications .

生物活性

4-(Hydroxyamino)benzenesulfonamide, also known as sulfanilamide, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by a sulfonamide group attached to a benzene ring with a hydroxylamino substituent. Its unique structure contributes to its pharmacological properties, making it a subject of extensive research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A benzene ring which provides stability and hydrophobic characteristics.

- A sulfonamide group (-SO₂NH₂) that is crucial for its antibacterial activity.

- A hydroxylamino group which enhances its solubility and reactivity.

The biological activity of this compound primarily involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By disrupting folate metabolism, the compound exhibits antibacterial properties , particularly against gram-positive and some gram-negative bacteria.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound. It has been shown to possess activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

The compound's effectiveness varies with different bacterial strains, often influenced by factors such as concentration and environmental conditions.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis (the formation of new blood vessels).

- Disruption of cell cycle progression.

In vitro studies have shown that the compound can reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against clinical isolates of bacteria. Results indicated that it exhibited significant antibacterial activity, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested .

- Anticancer Activity : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 25 µM. The study suggested that the compound induces apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is essential. The following table summarizes key differences in activity profiles:

| Compound Name | Antibacterial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant | DHPS inhibition; apoptosis induction |

| Sulfanilamide | High | Low | DHPS inhibition |

| Benzene sulfonamide derivatives | Variable | Moderate | Varies by substituent |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Hydroxyamino)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted acyl chlorides and aromatic sulfonamides. For example, substituted acyl chlorides (e.g., from carboxylic acids) are reacted with 4-aminobenzenesulfonamide derivatives in dry acetone, using pyridine as a catalyst to neutralize HCl byproducts. Optimization includes controlling stoichiometry (e.g., 0.009 mol acyl chloride to 0.0092 mol sulfonamide) and reaction duration (e.g., 12 hours stirring at room temperature). Purification involves solvent evaporation, ethyl acetate extraction, and pH adjustment to 1 with 10% HCl to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what key data should be analyzed?

- Methodological Answer :

- NMR : Look for singlet peaks near δ 2.1 ppm (acetyl groups) and aromatic proton shifts between δ 7.0–8.5 ppm.

- IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹.

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂NH₂ groups). Internal standards ensure reproducibility .

Q. How can researchers assess the stability of this compound under varying pH and buffer conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Test buffered solutions (pH 1–12) at 25°C and 40°C. For example, 4-hydroxybenzoic acid analogs show solubility variations (e.g., 8.45 mg/mL in water at 25°C) and stability in ethanol .

Advanced Research Questions

Q. What computational strategies enhance the prediction of biological activity and binding interactions for this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., serine proteases). Wavefunction analysis (via DFT) evaluates electronic properties, while molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How should QSAR studies be designed to improve the pharmacological profile of benzenesulfonamide analogs?

- Methodological Answer :

- Descriptor Selection : Include electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity), and hydrophobic (logP) parameters.

- Statistical Modeling : Apply multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors with activity (e.g., antimicrobial IC₅₀).

- Validation : Use leave-one-out cross-validation and external test sets. For example, substituted 4-aminobenzenesulfonamides show enhanced activity with electron-withdrawing groups .

Q. What experimental controls are essential for evaluating the enzyme inhibitory potency of this compound?

- Methodological Answer :

- Positive Controls : Use known inhibitors (e.g., 4-(4-acetamidophenyl)benzenesulfonyl fluoride for serine proteases).

- Negative Controls : Include reactions without the inhibitor or with inactive analogs.

- Assay Conditions : Measure enzyme activity spectrophotometrically (e.g., hydrolysis of chromogenic substrates) at varying inhibitor concentrations (0.1–100 μM) to calculate IC₅₀ .

Q. How can in silico tools optimize the synthesis and functionalization of this compound derivatives?

- Methodological Answer : Employ cheminformatics software (e.g., Schrödinger Suite) to model reaction pathways and predict regioselectivity. Virtual screening (e.g., using PubChem libraries) identifies promising derivatives for antibacterial or anticancer activity. Parameterize force fields for MD simulations to assess solvent effects on reaction yields .

Q. What strategies resolve contradictions between in vitro and computational data for sulfonamide derivatives?

- Methodological Answer : Cross-validate by repeating assays under standardized conditions (e.g., fixed pH, temperature). Re-examine computational parameters (e.g., protonation states, solvation models). For instance, discrepancies in 3,4-dichloro-substituted analogs may arise from unaccounted protein flexibility in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。